A Technical Guide to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: Properties, Synthesis, and Applications
A Technical Guide to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its characteristics and offer insights into its synthesis and handling. The strategic incorporation of fluoro, chloro, and dimethoxy functional groups suggests its utility as a versatile building block in the design of novel bioactive molecules.
Introduction: The Strategic Role of Halogenation and Methoxy Groups in Drug Discovery
The design of novel therapeutic agents often relies on the nuanced modulation of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine, with its high electronegativity and small size, can significantly alter a molecule's conformation, metabolic stability, and binding affinity.[1][3][4] Chlorine, while also an electron-withdrawing group, can participate in halogen bonding and offers a different steric and electronic profile compared to fluorine.[2][5]
Methoxy groups, on the other hand, are valuable for their ability to increase solubility and act as hydrogen bond acceptors, often improving a compound's pharmacokinetic properties. The combination of these functional groups on a benzene scaffold, as seen in 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, presents a unique chemical entity with the potential for diverse applications in drug discovery and as an intermediate in organic synthesis.[6][7]
This guide aims to provide a detailed technical overview of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, leveraging data from analogous compounds to elucidate its physical properties, propose a synthetic pathway, and discuss its potential applications.
Physicochemical Properties: An Estimation Based on Structural Analogs
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C9H10ClFO2 | Based on the chemical structure. |
| Molecular Weight | 204.63 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Structurally similar compounds like 3,4-dimethoxybenzyl chloride appear as a colorless liquid[8], while 3-fluoro-4-methoxybenzyl chloride is a solid with a melting point of 25 °C.[6][9] |
| Melting Point | Estimated to be in the range of 20-40 °C. | The presence of the fluorine atom and the additional methoxy group compared to simpler analogs may influence the crystal lattice packing, suggesting a low melting point. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | 2-Fluoro-1,4-dimethoxybenzene has a boiling point of 210 °C.[7] The addition of the chloromethyl group would likely increase the boiling point. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Aromatic compounds with multiple ether linkages and a halogen are generally hydrophobic. 3,4-Dimethoxybenzyl chloride is soluble in organic solvents but insoluble in water.[8] |
| Density | Estimated to be around 1.2-1.3 g/cm³. | The presence of chlorine and fluorine atoms generally increases the density of organic compounds. For comparison, the density of 1,4-dimethoxybenzene is 1.053 g/cm³ at 55°C.[10] |
Proposed Synthesis and Workflow
A plausible synthetic route to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene would involve the chloromethylation of the corresponding fluorinated dimethoxybenzene precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene via Friedel-Crafts chloromethylation of 1-fluoro-2,3-dimethoxybenzene.
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride (catalyst)
-
Dichloromethane (solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-fluoro-2,3-dimethoxybenzene and dichloromethane.
-
Addition of Reagents: Paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added to the stirred solution.
-
Chloromethylation: Concentrated hydrochloric acid is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with cold water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8-4.0 ppm), the aromatic protons (doublets and multiplets in the aromatic region, likely showing coupling to the fluorine atom), and a singlet for the chloromethyl protons around 4.5-4.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two methoxy carbons, the aromatic carbons (with C-F coupling), and the chloromethyl carbon.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the methoxymethoxy groups, and C-Cl stretching.[11]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene is not available, related compounds such as 1-(chloromethyl)-2,5-difluoro-4-methoxybenzene are classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Applications in Research and Development
The unique combination of functional groups in 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene makes it a promising intermediate for the synthesis of more complex molecules.
Workflow: From Building Block to Bioactive Candidate
Caption: Potential workflow for utilizing the target compound in drug discovery.
The reactive chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alcohols, thereby enabling the construction of diverse chemical libraries for high-throughput screening. The fluorinated and dimethoxylated benzene ring provides a stable scaffold with desirable electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.
Conclusion
1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene represents a chemical entity of significant interest for synthetic and medicinal chemists. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from structurally related analogs. Its unique combination of a reactive chloromethyl group with the modulating effects of fluorine and methoxy substituents positions it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research to synthesize and characterize this compound is warranted to fully explore its potential.
References
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
PubChem. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene | C8H7ClF2O | CID 116932409. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
ResearchGate. Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. [Link]
-
Wikipedia. 1,4-Dimethoxybenzene. [Link]
-
ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]
-
Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Химия и токсикология. 1,4-dimethoxybenzene. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,4-Dimethoxybenzene. [Link]
-
YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
HMDB. Showing metabocard for 1,4-Dimethoxybenzene (HMDB0029671). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Fluoro-4-methoxybenzyl Chloride | 351-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 1,4-dimethoxybenzene [chemister.ru]
- 11. 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene | 1404195-21-6 | Benchchem [benchchem.com]
- 12. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene | C8H7ClF2O | CID 116932409 - PubChem [pubchem.ncbi.nlm.nih.gov]
